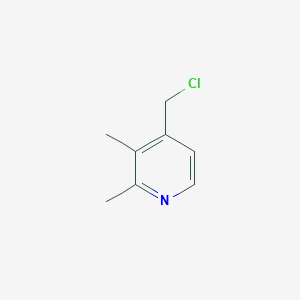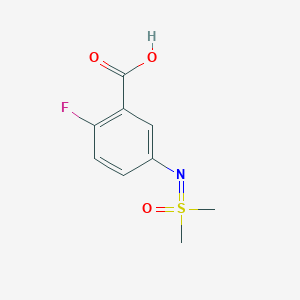
1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl typically involves the reaction of thiophene derivatives with biimidazole under specific conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the biimidazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Applications De Recherche Scientifique
1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism by which 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl exerts its effects involves interactions with specific molecular targets. The thiophene rings and biimidazole core can interact with various enzymes and receptors, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other biimidazole derivatives and thiophene-containing molecules. Examples include:
- 1,1’-Dimethyl-1H,1’H-(2,2’)biimidazolyl
- 1,1’-Diethyl-1H,1’H-(2,2’)biimidazolyl
Uniqueness
What sets 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl apart is its unique combination of thiophene rings and a biimidazole core, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H12N4S2 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
5-[di(thiophen-3-yl)methyl]-2-(1H-imidazol-2-yl)-1H-imidazole |
InChI |
InChI=1S/C15H12N4S2/c1-5-20-8-10(1)13(11-2-6-21-9-11)12-7-18-15(19-12)14-16-3-4-17-14/h1-9,13H,(H,16,17)(H,18,19) |
Clé InChI |
GQTWRJSAEPATEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C(C2=CSC=C2)C3=CN=C(N3)C4=NC=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5E)-5-[[5-[5-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13653600.png)


![4(1H)-Pyrimidinone, 2,3-dihydro-5,6-bis[(phenylmethylene)amino]-2-thioxo-](/img/structure/B13653623.png)
![2-Oxazolidinone, 3-[2-[[(1S)-1-[4-[(4,4-difluoro-1-piperidinyl)methyl]phenyl]ethyl]amino]-4-pyrimidinyl]-4-(1-methylethyl)-, (4S)-](/img/structure/B13653628.png)







